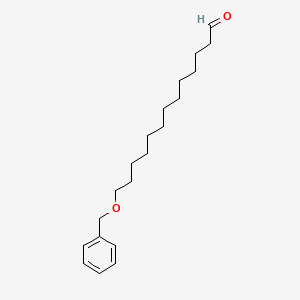
Tridecanal, 13-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecanal, 13-(phenylmethoxy)-: is an organic compound with the molecular formula C20H32O2 It is a long-chain fatty aldehyde with a phenylmethoxy group attached to the 13th carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tridecanal, 13-(phenylmethoxy)- typically involves the reaction of tridecanal with phenylmethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or dichloromethane. The product is then purified using techniques such as distillation or chromatography.
Industrial Production Methods: Industrial production of Tridecanal, 13-(phenylmethoxy)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tridecanal, 13-(phenylmethoxy)- can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 13-(phenylmethoxy)tridecanoic acid.
Reduction: 13-(phenylmethoxy)tridecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tridecanal, 13-(phenylmethoxy)- is used as a model compound in the development of nonradioactive assays for enzymes such as 2-hydroxyacyl-CoA lyase (HACL1) and sphingosine-1-phosphate lyase (SGPL1) employing the Hantzsch reaction .
Biology: The compound is studied for its role as a volatile oil component in plants and its potential as a human metabolite .
Medicine: Research is ongoing to explore the potential therapeutic applications of Tridecanal, 13-(phenylmethoxy)-, particularly in the development of new drugs targeting specific metabolic pathways.
Industry: In the industrial sector, Tridecanal, 13-(phenylmethoxy)- is used in the synthesis of specialty chemicals and as an intermediate in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of Tridecanal, 13-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which may play a role in its biological activity. The phenylmethoxy group may also contribute to its binding affinity and specificity for certain enzymes and receptors.
Comparison with Similar Compounds
Tridecanal: A long-chain fatty aldehyde without the phenylmethoxy group.
13-(phenylmethoxy)tridecanoic acid: The oxidized form of Tridecanal, 13-(phenylmethoxy)-.
13-(phenylmethoxy)tridecanol: The reduced form of Tridecanal, 13-(phenylmethoxy)-.
Uniqueness: Tridecanal, 13-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties and potential biological activities. This functional group enhances its reactivity and specificity in various chemical and biological processes, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
573673-71-9 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
13-phenylmethoxytridecanal |
InChI |
InChI=1S/C20H32O2/c21-17-13-8-6-4-2-1-3-5-7-9-14-18-22-19-20-15-11-10-12-16-20/h10-12,15-17H,1-9,13-14,18-19H2 |
InChI Key |
RLKYDYXYQBEMPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester](/img/structure/B14232294.png)
![[(Methylsulfanyl)(4-propylanilino)methylidene]propanedinitrile](/img/structure/B14232299.png)
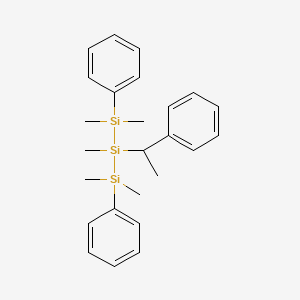
![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)
![Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-](/img/structure/B14232313.png)
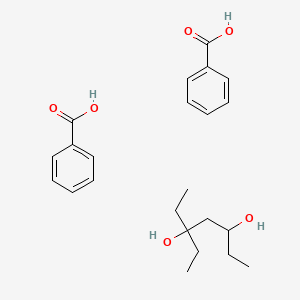
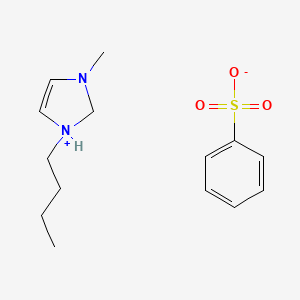
![1-[3-(Fluoromethyl)phenyl]methanamine](/img/structure/B14232319.png)
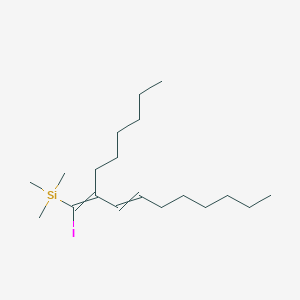
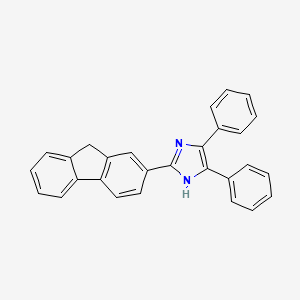
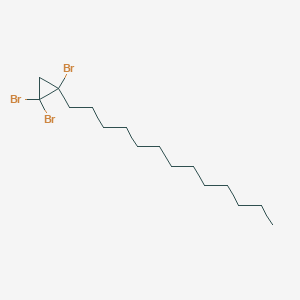
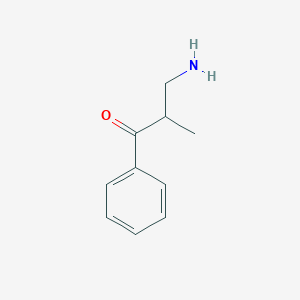
![4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine](/img/structure/B14232364.png)
